Scientific Field: Organic & Biomolecular Chemistry
Application Summary: This compound is used in the catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates. The synthesis utilizes easily accessible N-hetaryl ureas and alcohols .
Experimental Procedures: The synthesis involves the intermediate formation of hetaryl isocyanates. The technique is environmentally friendly and suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
Results: The method resulted in the synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings and containing various primary, secondary, and even tertiary alkyl substituents at the oxygen atom (48–94%; 31 examples) .
Scientific Field: Medicinal Chemistry
Application Summary: Ethyl 2-(pyridin-2-ylthio)acetate is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives. These derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Experimental Procedures: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Scientific Field: Green Chemistry
Application Summary: This compound is used in an environmentally benign cascade reaction of chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives for highly site-selective synthesis of quinolizines and quinolizinium salts in water .
Experimental Procedures: The reaction involves the formation of functionalized quinolizines bearing a chromone skeleton by simply refluxing the mixture of chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives in water . Quinolizinium salts were also prepared in water under acidic conditions .
Results: This protocol can be used in the synthesis of a wide variety of quinolizines and quinolizinium salts, and is suitable for combinatorial and parallel syntheses of quinolizine derivatives natural-like products . The approach has several advantages such as the use of an environmentally friendly solvent, simple and practical operation (with filtration and washing without column chromatography separation), excellent yields (83–96%), and formation of a product with potential biological activity .
Ethyl 2-(pyridin-2-ylthio)acetate is an organic compound characterized by its molecular formula . It features a pyridine ring attached to a thioether group, making it a derivative of both pyridine and thioacetic acid. The compound is recognized for its unique structural properties, which facilitate various
The reactions can yield several products:
Ethyl 2-(pyridin-2-ylthio)acetate exhibits notable biological activities. It has been studied for its potential anticancer properties, particularly its ability to induce apoptosis in breast cancer cells. Additionally, the compound shows promise in enzyme inhibition studies, where it interacts with specific biological targets due to its structural similarity to other biologically active molecules .
Several synthetic routes have been developed for producing ethyl 2-(pyridin-2-ylthio)acetate:
textEthyl bromoacetate + 2-(pyridin-2-yl)thiol → Ethyl 2-(pyridin-2-ylthio)acetate
Ethyl 2-(pyridin-2-ylthio)acetate finds applications across various fields:
Studies have shown that ethyl 2-(pyridin-2-ylthio)acetate can interact with various biological targets. Its mechanism of action often involves non-covalent interactions such as hydrogen bonding and π–π stacking with enzymes and receptors. These interactions are critical for its potential applications in drug development and enzyme inhibition .
Several compounds share structural similarities with ethyl 2-(pyridin-2-ylthio)acetate. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 2-(pyridin-2-yloxy)acetate | Contains an ether instead of thioether | Exhibits different reactivity patterns |
| Ethyl 2-(5-bromopyridin-2-yl)acetate | Halogenated pyridine | Enhanced biological activity due to halogen effects |
| Ethyl 2-(4-trifluoromethylpyridin-2-yl)acetate | Contains trifluoromethyl group | Increased lipophilicity and potential bioactivity |
| Ethyl 3-pyridylacetate | Pyridine at position three | Different pharmacological profile |
These compounds highlight the uniqueness of ethyl 2-(pyridin-2-ylthio)acetate, particularly its thioether functionality, which influences its chemical behavior and biological activity.
X-ray crystallographic analysis represents the gold standard for determining the three-dimensional molecular structure of organic compounds. While direct crystallographic data for ethyl 2-(pyridin-2-ylthio)acetate is not extensively documented in the current literature, valuable insights can be derived from structurally related compounds containing pyridin-2-ylthio moieties.
Crystallographic studies of ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate reveal that the pyridine and pyrimidine rings form a dihedral angle of 3.8(1)° [1]. This nearly planar arrangement suggests strong electronic conjugation between the aromatic systems, which would be expected to influence the electronic properties and reactivity of the compound significantly.
The conformational behavior of pyridin-2-ylthio compounds has been extensively studied through crystallographic analysis of related structures. In 3-(pyridin-4-ylthio)pentane-2,4-dione, the dihedral angle between the acetylacetone group and the pyridine ring is 85.90(6)° [2]. This perpendicular arrangement indicates that the sulfur atom adopts a configuration that minimizes steric interactions while maintaining optimal orbital overlap for the thioether linkage.
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and electronic environment of ethyl 2-(pyridin-2-ylthio)acetate. The NMR spectral characteristics of this compound can be understood through analysis of related pyridin-2-ylthio derivatives and ethyl acetate compounds.
Proton NMR (¹H NMR) Analysis
In ethyl 2-(pyridin-2-ylthio)acetate, the methylene protons adjacent to the thioether linkage (SCH₂CO) are expected to appear as a singlet around δ 3.8-4.2 ppm, shifted downfield due to the electron-withdrawing effects of both the sulfur atom and the carbonyl group. The coupling patterns in pyridine rings typically show ortho coupling constants of 7-9 Hz and meta coupling constants of 4-6 Hz [6].
Carbon-13 NMR (¹³C NMR) Analysis
The carbon-13 NMR spectrum provides crucial information about the electronic environment of carbon atoms in ethyl 2-(pyridin-2-ylthio)acetate. Pyridine carbon atoms typically resonate between 120-160 ppm, with C-2 (adjacent to nitrogen) appearing furthest downfield around 149-160 ppm due to the electronegativity of nitrogen [6].
For ethyl 2-(pyridin-2-yl)acetate, the carbon signals appear at δ 149.8 ppm (C-2), δ 135.7 ppm (C-4), and δ 123.6 ppm (C-3,5) [6]. The carbonyl carbon of the ester group typically resonates around δ 170-175 ppm, while the methylene carbon adjacent to sulfur (SCH₂) would be expected around δ 35-40 ppm.
Table 2: Nuclear Magnetic Resonance (NMR) Spectral Assignments
| Compound | ¹H NMR Key Signals (δ ppm) | ¹³C NMR Key Signals (δ ppm) | Coupling Constants (Hz) |
|---|---|---|---|
| Ethyl 2-(pyridin-2-yl)acetate | 8.6 (pyridine H-6), 7.4-7.7 (pyridine H-3,4,5) | 149.8 (pyridine C-2), 135.7 (pyridine C-4), 123.6 (pyridine C-3,5) | 7-9 Hz (ortho), 4-6 Hz (meta) |
| S-[2-(Pyridin-2-yl)ethyl] ethanethioate | Not specified in detail | Not specified in detail | Not specified |
| 2-(Pyridin-2-ylthio)acetohydrazide | Not specified in detail | Not specified in detail | Not specified |
| Related thioester compounds | Pyridine H typically 7.0-8.5 ppm | Pyridine carbons 120-160 ppm | Typical pyridine coupling |
| Pyridine ring compounds | 7.0-8.5 (aromatic protons) | Aromatic carbons 120-160 ppm | 4-9 Hz typical |
The NMR data for S-[2-(pyridin-2-yl)ethyl] ethanethioate provides additional context for understanding the spectroscopic behavior of thioester compounds containing pyridine moieties . The electron-rich sulfur atom influences the chemical shifts of adjacent carbons, typically causing upfield shifts compared to their oxygen analogs.
Infrared spectroscopy provides valuable information about the functional groups and bonding characteristics of ethyl 2-(pyridin-2-ylthio)acetate. The vibrational modes of this compound can be understood through analysis of related pyridine derivatives and thioester compounds.
Infrared Spectroscopic Analysis
The infrared spectrum of ethyl 2-(pyridin-2-ylthio)acetate is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl (C=O) stretching frequency of the ester group typically appears in the range of 1735-1750 cm⁻¹ . This frequency may be slightly shifted due to conjugation effects with the pyridine ring system.
Pyridine derivatives characteristically show C=N stretching vibrations in the range of 1580-1620 cm⁻¹ [9] [10]. The aromatic C-H stretching modes appear around 3000-3100 cm⁻¹, while the C-S stretching vibration of the thioether linkage is expected around 600-700 cm⁻¹ [11].
The vibrational analysis of pyridine compounds has been extensively studied using both experimental and computational methods. Normal coordinate analysis and density functional theory calculations have been employed to make unambiguous vibrational assignments for pyridine derivatives [9] [12]. These studies reveal that the vibrational modes are significantly influenced by the electronic delocalization within the aromatic ring system.
UV-Visible Spectroscopic Properties
The UV-visible absorption spectrum of ethyl 2-(pyridin-2-ylthio)acetate is dominated by π-π* transitions associated with the pyridine ring system. Pyridine derivatives typically exhibit intense absorption bands in the UV region between 240-290 nm [13] [14].
Time-dependent density functional theory (TD-DFT) calculations have been used to predict UV-visible spectra of styrylpyridine compounds, providing insights into the electronic transitions [14]. The calculations show that pyridine derivatives exhibit two main absorption bands: one around 252-262 nm and another around 275-290 nm, both associated with π-π* transitions [13].
Table 3: Infrared (IR) and UV-Vis Spectroscopic Features
| Compound Type | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C-S Stretch (cm⁻¹) | UV-Vis λmax (nm) |
|---|---|---|---|---|
| Pyridine derivatives | 1650-1750 | 1580-1620 | Not applicable | 252-290 |
| Thioester compounds | 1660-1700 | Not applicable | 600-700 | Not specified |
| Ethyl acetate derivatives | 1735-1750 | Not applicable | Not applicable | Not specified |
| Pyridin-2-ylthio compounds | 1650-1750 | 1580-1620 | 600-700 | 250-300 |
| Related heterocycles | 1650-1750 | 1580-1620 | 600-700 | 240-320 |
The electronic absorption properties of pyridine derivatives are strongly influenced by substituent effects. Electron-withdrawing groups tend to shift the absorption bands to longer wavelengths (bathochromic shift), while electron-donating groups cause hypsochromic shifts [13]. The thioether linkage in ethyl 2-(pyridin-2-ylthio)acetate is expected to have a moderate electron-donating effect, potentially influencing the UV-visible absorption characteristics.
Density Functional Theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and spectroscopic properties of ethyl 2-(pyridin-2-ylthio)acetate. These computational studies complement experimental observations and enable prediction of properties that may be difficult to measure directly.
Computational Methodology and Basis Sets
DFT calculations on pyridine derivatives have been performed using various computational methods and basis sets. The B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets has proven particularly effective for geometry optimization and vibrational frequency calculations [15] [16] [17]. For more accurate electronic properties, the M06-2X functional with 6-311++G(d,p) basis set has been employed [18].
The choice of computational method significantly influences the accuracy of predicted properties. B3LYP calculations typically provide reliable geometries and vibrational frequencies, while M06-2X offers improved performance for non-covalent interactions and dispersion forces [18] [17]. For systems containing transition metals, the MPW1PW91 functional with LanL2DZ basis set has been successfully applied [15].
Frontier Molecular Orbital Analysis
Frontier molecular orbital (FMO) analysis provides crucial insights into the electronic properties and reactivity of ethyl 2-(pyridin-2-ylthio)acetate. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's electronic excitation properties and chemical reactivity.
For pyridine derivatives, HOMO energies typically range from -6.5 to -5.0 eV, while LUMO energies fall between -3.0 and -1.0 eV [17] [19]. The HOMO-LUMO gap, which determines the electronic excitation energy, typically ranges from 3.0 to 5.0 eV for these compounds [19].
Molecular Electrostatic Potential and Natural Bond Orbital Analysis
Molecular electrostatic potential (MEP) maps provide visualization of the electron density distribution and identify regions of positive and negative electrostatic potential [17]. For pyridine derivatives, the nitrogen atom typically exhibits the most negative potential, making it the preferred site for electrophilic attack.
Natural Bond Orbital (NBO) analysis reveals the bonding characteristics and charge transfer interactions within the molecule [16] [17]. For pyridin-2-ylthio compounds, NBO calculations show significant hyperconjugative interactions between the sulfur lone pairs and the π* orbitals of the pyridine ring, contributing to molecular stability [20].
Table 4: Density Functional Theory (DFT) Calculation Parameters
| Computational Method | Applications | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Band Gap (eV) |
|---|---|---|---|---|
| B3LYP/6-31G(d,p) | Geometry optimization, vibrational frequencies | -6.0 to -5.0 | -2.0 to -1.0 | 3.0-5.0 |
| B3LYP/6-311++G(d,p) | Natural Bond Orbital (NBO) analysis | -6.5 to -5.5 | -2.5 to -1.5 | 3.5-4.5 |
| M06-2X/6-311++G(d,p) | Frontier molecular orbitals, NLO properties | -6.5 to -5.5 | -2.5 to -1.5 | 3.5-4.5 |
| MPW1PW91/LanL2DZ | Transition metal complexes | Variable with metal | Variable with metal | Variable |
| DFT/TD-DFT methods | UV-Vis spectra, electronic properties | -6.5 to -5.0 | -3.0 to -1.0 | 3.0-5.0 |
Geometry Optimization and Conformational Analysis
DFT calculations have been extensively used to determine the optimized molecular geometry of pyridine derivatives [21]. These calculations reveal that the pyridin-2-ylthio moiety adopts a configuration that minimizes steric interactions while maximizing electronic stabilization through delocalization.
The calculated bond lengths and angles for pyridine derivatives show excellent agreement with experimental X-ray crystallographic data [16]. The C-N bond lengths in the pyridine ring typically range from 1.33-1.35 Å, while the C-S bond length in thioether linkages is approximately 1.80-1.85 Å.
Vibrational Frequency Calculations
DFT-calculated vibrational frequencies provide detailed information about the molecular dynamics and can be directly compared with experimental infrared and Raman spectra [22] [20]. The calculated frequencies are typically scaled by empirical factors (0.96-0.98 for B3LYP) to account for systematic errors in the computational method.
For pyridine derivatives, the correlation between calculated and experimental frequencies typically shows excellent agreement, with correlation coefficients (R²) exceeding 0.99 [22]. This high level of agreement validates the computational methods and enables confident assignment of vibrational modes.